2,6-Dimethylisonicotinoyl azide
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Overview
Description
2,6-Dimethylisonicotinoyl azide is an organic compound with the molecular formula C8H9N3O It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by methyl groups, and the carboxyl group is converted to an azide group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylisonicotinoyl azide can be synthesized through a multi-step process. One common method involves the conversion of 2,6-dimethylisonicotinic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then treated with sodium azide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylisonicotinoyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3) is commonly used as a nucleophile in substitution reactions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.
Cycloaddition Reactions: Copper(I) catalysts are often used in the click reaction to facilitate the formation of triazoles.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The primary amine derivative of this compound.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
2,6-Dimethylisonicotinoyl azide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.
Material Science: It is used in the development of new materials, such as polymers and dendrimers, through click chemistry.
Mechanism of Action
The mechanism of action of 2,6-dimethylisonicotinoyl azide primarily involves its reactivity as an azide. The azide group is highly nucleophilic and can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition. In biological systems, azides can inhibit enzymes by binding to their active sites, disrupting normal enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylisonicotinic acid: The precursor to 2,6-dimethylisonicotinoyl azide.
2,6-Dimethylisonicotinoyl chloride: An intermediate in the synthesis of this compound.
Other Organic Azides: Compounds such as phenyl azide and benzyl azide, which also contain the azide functional group.
Uniqueness
This compound is unique due to the presence of both methyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
63905-53-3 |
---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
2,6-dimethylpyridine-4-carbonyl azide |
InChI |
InChI=1S/C8H8N4O/c1-5-3-7(4-6(2)10-5)8(13)11-12-9/h3-4H,1-2H3 |
InChI Key |
UGLDUZIFHBWJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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